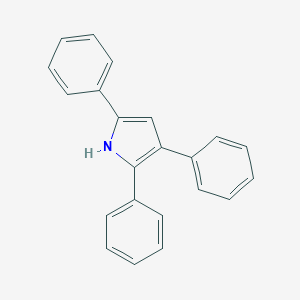
2,3,5-triphenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-triphenyl-1H-pyrrole is a useful research compound. Its molecular formula is C22H17N and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2,3,5-Triphenyl-1H-Pyrrole
The compound can be synthesized through several methods, including the one-pot multicomponent reaction involving terminal alkynes and aromatic nitriles. A notable synthesis method utilizes a catalyst such as Cp2TiCl2 combined with ethyl aluminum chloride (EtAlCl2), yielding 37–77% of the desired product . The synthesis process is crucial as it influences the compound's properties and applications.
Biological Activities
Antitumor Properties
Research indicates that derivatives of pyrrole compounds exhibit moderate antitumor activity against various human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HEPG2 (liver) cells . The biological activity is attributed to the structural characteristics of the pyrrole ring system, which is known to interact with biological targets effectively.
Antimicrobial and Antiviral Activities
Pyrrole derivatives have shown promising results against a range of pathogens. For instance, some compounds demonstrate effectiveness against Mycobacterium tuberculosis and various fungal species . Additionally, certain pyrroles have been identified as inhibitors of reverse transcriptase in HIV-1 .
Material Science Applications
Photonic Applications
this compound exhibits intense photoluminescence properties, making it suitable for applications in optoelectronics and photonic devices. Its luminescent characteristics can be harnessed in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .
Catalytic Properties
The compound serves as a catalyst in several chemical reactions, including polymerization processes. Its ability to facilitate reactions while maintaining stability under various conditions enhances its utility in industrial applications .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of this compound derivatives on human cancer cell lines. The results indicated that specific modifications to the pyrrole structure significantly enhanced cytotoxicity against MCF-7 cells. The study concluded that further structural optimization could lead to more potent antitumor agents.
Case Study 2: Photonic Device Development
Research focused on integrating this compound into organic photonic devices. The compound's luminescent properties were tested in OLED configurations. Devices incorporating this pyrrole derivative exhibited improved brightness and efficiency compared to traditional materials.
Comparative Data Table
Eigenschaften
CAS-Nummer |
3274-61-1 |
|---|---|
Molekularformel |
C22H17N |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16,23H |
InChI-Schlüssel |
GBCJQOITJVEDQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
3274-61-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















